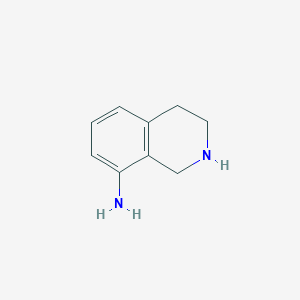

1,2,3,4-Tetrahydroisoquinolin-8-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIQUGGTGRRQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608354 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924633-49-8 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-amine from Novel Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide details two novel synthetic pathways for the preparation of 1,2,3,4-tetrahydroisoquinolin-8-amine, a valuable scaffold in medicinal chemistry. These routes deviate from traditional methods that often rely on substituted phenethylamines, instead utilizing readily available starting materials and modern synthetic transformations. The protocols provided are based on established methodologies and offer alternative strategies for accessing this important molecular core.

Route 1: Synthesis via Fluorine-Displacement from an 8-Fluoro Intermediate

This synthetic approach leverages a directed ortho-lithiation to construct the isoquinoline core, followed by a nucleophilic aromatic substitution to introduce the desired amino functionality at the C8 position. This strategy offers a distinct advantage by avoiding the handling of potentially unstable nitrated intermediates.

Experimental Workflow for Route 1

Caption: Synthetic workflow for this compound starting from 2-fluorobenzaldehyde.

Experimental Protocols for Route 1

Step 1: Synthesis of N-(2-Bromoethyl)-2-fluorobenzamide

A detailed multi-step procedure is required to synthesize the Bischler-Napieralski precursor from 2-fluorobenzaldehyde.

-

Reduction to (2-Fluorophenyl)methanol: To a solution of 2-fluorobenzaldehyde (1.0 eq) in tetrahydrofuran (THF) at 0 °C, sodium borohydride (1.1 eq) is added portion-wise. The reaction is stirred for 2 hours at room temperature, then quenched with water and extracted with ethyl acetate. The organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield (2-fluorophenyl)methanol.

-

Bromination to 1-(Bromomethyl)-2-fluorobenzene: The crude (2-fluorophenyl)methanol is dissolved in a suitable solvent (e.g., diethyl ether) and cooled to 0 °C. Phosphorus tribromide (0.4 eq) is added dropwise, and the reaction is stirred at room temperature overnight. The reaction is then carefully quenched with ice water and extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated to give 1-(bromomethyl)-2-fluorobenzene.

-

Amide Formation: To a solution of 2-aminoethanol (1.0 eq) in dichloromethane (DCM), 2-fluorobenzoyl chloride (1.05 eq) and triethylamine (1.1 eq) are added at 0 °C. The reaction is stirred at room temperature for 4 hours. The mixture is then washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated. The resulting N-(2-hydroxyethyl)-2-fluorobenzamide is then dissolved in DCM and treated with phosphorus tribromide (0.5 eq) at 0 °C. The reaction is stirred at room temperature for 12 hours, then quenched with water and extracted with DCM. The organic layer is dried and concentrated to afford N-(2-bromoethyl)-2-fluorobenzamide.

Step 2: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline

The Bischler-Napieralski cyclization is employed to form the dihydroisoquinoline ring.

-

N-(2-Bromoethyl)-2-fluorobenzamide (1.0 eq) is added to polyphosphoric acid (PPA) (10 eq by weight) at 60 °C.

-

The mixture is heated to 120 °C and stirred for 3 hours.

-

The reaction is cooled to room temperature and poured onto crushed ice.

-

The aqueous solution is basified with concentrated ammonium hydroxide to pH > 10 and extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 8-fluoro-3,4-dihydroisoquinoline.

Step 3: Synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline

The dihydroisoquinoline intermediate is reduced to the corresponding tetrahydroisoquinoline.

-

To a solution of 8-fluoro-3,4-dihydroisoquinoline (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give 8-fluoro-1,2,3,4-tetrahydroisoquinoline.

Step 4: Synthesis of this compound

The final step involves the displacement of the fluorine atom with an amino group.

-

A mixture of 8-fluoro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) and a suitable amine source (e.g., a solution of ammonia in a polar aprotic solvent, or a protected amine followed by deprotection) is heated in a sealed vessel at elevated temperatures (typically >100 °C). The use of a palladium or copper catalyst may be necessary to facilitate this nucleophilic aromatic substitution.

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield this compound.

Quantitative Data for Route 1

| Compound | Step | Starting Material | Reagents | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR) |

| N-(2-Bromoethyl)-2-fluorobenzamide | 1 | 2-Fluorobenzaldehyde | 1. NaBH₄, THF2. PBr₃3. 2-Aminoethanol, 2-Fluorobenzoyl chloride, Et₃N; then PBr₃ | ~50-60 (overall) | ¹H NMR (CDCl₃, δ): 7.9-7.1 (m, 4H), 4.0 (t, 2H), 3.7 (t, 2H), 2.5 (br s, 1H).¹³C NMR (CDCl₃, δ): 165.8, 160.5 (d, J=250 Hz), 132.5, 131.8, 124.5, 115.8 (d, J=21 Hz), 41.5, 32.8. |

| 8-Fluoro-3,4-dihydroisoquinoline | 2 | N-(2-Bromoethyl)-2-fluorobenzamide | PPA | ~40-50 | ¹H NMR (CDCl₃, δ): 8.35 (s, 1H), 7.4-7.1 (m, 3H), 3.9 (t, 2H), 2.8 (t, 2H).¹³C NMR (CDCl₃, δ): 162.5 (d, J=255 Hz), 160.1, 135.2, 130.8, 124.0, 118.5 (d, J=20 Hz), 115.2 (d, J=4 Hz), 46.5, 25.1. |

| 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | 3 | 8-Fluoro-3,4-dihydroisoquinoline | NaBH₄, MeOH | ~80-90 | ¹H NMR (CDCl₃, δ): 7.1-6.8 (m, 3H), 4.1 (s, 2H), 3.2 (t, 2H), 2.8 (t, 2H), 1.9 (br s, 1H).¹³C NMR (CDCl₃, δ): 158.0 (d, J=245 Hz), 137.5, 127.2, 126.8, 122.5 (d, J=3 Hz), 114.0 (d, J=22 Hz), 47.5, 43.2, 29.1. |

| This compound | 4 | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | Ammonia source, heat (catalyst) | ~30-50 | ¹H NMR (CDCl₃, δ): 6.95 (t, 1H), 6.60 (d, 1H), 6.55 (d, 1H), 4.05 (s, 2H), 3.8 (br s, 2H), 3.15 (t, 2H), 2.75 (t, 2H).¹³C NMR (CDCl₃, δ): 144.5, 135.0, 127.5, 122.8, 116.5, 114.2, 47.8, 43.5, 29.5. |

Route 2: Synthesis via Nitration and Subsequent Reduction

This pathway involves the construction of the tetrahydroisoquinoline core containing a nitro group at the 8-position, which is then reduced in the final step to the desired amine. This approach is more classical but requires careful handling of nitrating agents and potentially energetic intermediates.

Experimental Workflow for Route 2

Caption: Synthetic workflow for this compound starting from 2-nitrophenethylamine.

Experimental Protocols for Route 2

Step 1: Synthesis of N-Formyl-2-(2-nitrophenyl)ethylamine

-

A mixture of 2-nitrophenethylamine (1.0 eq) and ethyl formate (5.0 eq) is heated at reflux for 12 hours.

-

The excess ethyl formate is removed by distillation.

-

The residue is purified by column chromatography to give N-formyl-2-(2-nitrophenyl)ethylamine.

Step 2: Synthesis of 8-Nitro-3,4-dihydroisoquinoline

-

To a solution of N-formyl-2-(2-nitrophenyl)ethylamine (1.0 eq) in anhydrous acetonitrile, phosphorus oxychloride (POCl₃, 2.0 eq) is added dropwise at 0 °C.

-

The reaction mixture is then heated at reflux for 4 hours.

-

After cooling, the mixture is poured onto ice and basified with aqueous sodium hydroxide.

-

The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated to yield 8-nitro-3,4-dihydroisoquinoline.

Step 3: Synthesis of 8-Nitro-1,2,3,4-tetrahydroisoquinoline

-

To a solution of 8-nitro-3,4-dihydroisoquinoline (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added in portions.

-

The reaction is stirred at room temperature for 2 hours.

-

The solvent is evaporated, and the residue is taken up in water and extracted with ethyl acetate.

-

The combined organic extracts are dried and concentrated to give 8-nitro-1,2,3,4-tetrahydroisoquinoline.

Step 4: Synthesis of this compound

-

A solution of 8-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in ethanol is subjected to catalytic hydrogenation using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere (50 psi) for 4 hours.

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford this compound.

Quantitative Data for Route 2

| Compound | Step | Starting Material | Reagents | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR) |

| N-Formyl-2-(2-nitrophenyl)ethylamine | 1 | 2-Nitrophenethylamine | Ethyl formate | ~85-95 | ¹H NMR (CDCl₃, δ): 8.15 (s, 1H), 7.95 (d, 1H), 7.6-7.4 (m, 3H), 6.0 (br s, 1H), 3.6 (q, 2H), 3.2 (t, 2H).¹³C NMR (CDCl₃, δ): 161.5, 149.5, 135.8, 133.5, 128.2, 125.0, 124.8, 39.5, 33.0. |

| 8-Nitro-3,4-dihydroisoquinoline | 2 | N-Formyl-2-(2-nitrophenyl)ethylamine | POCl₃, MeCN | ~60-70 | ¹H NMR (CDCl₃, δ): 8.40 (s, 1H), 7.8-7.5 (m, 3H), 4.0 (t, 2H), 3.0 (t, 2H).¹³C NMR (CDCl₃, δ): 161.0, 148.0, 136.5, 133.0, 129.5, 126.0, 125.5, 47.0, 26.5. |

| 8-Nitro-1,2,3,4-tetrahydroisoquinoline | 3 | 8-Nitro-3,4-dihydroisoquinoline | NaBH₄, MeOH | ~80-90 | ¹H NMR (CDCl₃, δ): 7.6-7.2 (m, 3H), 4.2 (s, 2H), 3.3 (t, 2H), 2.9 (t, 2H), 2.0 (br s, 1H).¹³C NMR (CDCl₃, δ): 147.5, 136.0, 133.8, 128.0, 127.5, 125.0, 47.2, 43.0, 28.8. |

| This compound | 4 | 8-Nitro-1,2,3,4-tetrahydroisoquinoline | H₂, Pd/C, EtOH | >90 | ¹H NMR (CDCl₃, δ): 6.95 (t, 1H), 6.60 (d, 1H), 6.55 (d, 1H), 4.05 (s, 2H), 3.8 (br s, 2H), 3.15 (t, 2H), 2.75 (t, 2H).¹³C NMR (CDCl₃, δ): 144.5, 135.0, 127.5, 122.8, 116.5, 114.2, 47.8, 43.5, 29.5. |

Conclusion

The two synthetic routes presented herein offer viable and novel alternatives for the synthesis of this compound. Route 1, utilizing a fluorine-displacement strategy, may be advantageous in cases where harsh nitrating conditions are to be avoided. Route 2, while more traditional in its approach, provides a reliable pathway from a readily accessible starting material. The choice of route will depend on the specific requirements of the research, including available starting materials, scale of the synthesis, and safety considerations. The detailed protocols and tabulated data provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

An In-depth Technical Guide to the Spectroscopic Data of 1,2,3,4-Tetrahydroisoquinolin-8-amine and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroisoquinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals. The 8-amino substituted variant, 1,2,3,4-tetrahydroisoquinolin-8-amine, is a valuable building block in medicinal chemistry. A thorough understanding of its structural and spectroscopic properties is crucial for its application in drug design and development. This guide provides a summary of available spectroscopic data for this compound and its close analogs, along with general experimental protocols for acquiring such data.

While a complete set of publicly available experimental spectroscopic data specifically for this compound is limited, this guide presents data for structurally related compounds to provide valuable insights. For comparative purposes, data for the parent compound, 1,2,3,4-tetrahydroisoquinoline, is also included.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for 1,2,3,4-tetrahydroisoquinoline and its derivatives. It is important to note that the data presented for derivatives are for closely related structures and should be used as a reference.

Table 1: 1H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 1,2,3,4-Tetrahydroisoquinoline | CDCl₃ | 7.10-7.07 (m, 2H, Ar-H), 7.04 (m, 1H, Ar-H), 6.95 (m, 1H, Ar-H), 3.94 (s, 2H, CH₂-N), 3.06 (t, J=5.9 Hz, 2H, Ar-CH₂), 2.73 (t, J=5.9 Hz, 2H, CH₂-CH₂-N), 2.21 (br s, 1H, NH) |

| 1,2,3,4-Tetrahydroisoquinoline HCl | D₂O | 7.27-7.20 (m, 4H, Ar-H), 4.30 (s, 2H, CH₂-N), 3.48 (t, J=6.3 Hz, 2H, Ar-CH₂), 3.12 (t, J=6.3 Hz, 2H, CH₂-CH₂-N) |

| Derivatives (e.g., 1-alkyl-8-amino-THIQ) | CDCl₃ | General ranges: Aromatic protons (6.5-7.5 ppm), CH₂ and CH protons of the tetrahydroisoquinoline core (2.5-4.5 ppm), NH₂ protons (broad signal, variable ppm). Specific shifts are highly dependent on substitution. |

Table 2: 13C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 1,2,3,4-Tetrahydroisoquinoline | CDCl₃ | 134.6, 133.9, 129.2, 126.3, 125.8, 125.5 (Aromatic C), 46.7 (CH₂-N), 42.5 (Ar-CH₂), 29.2 (CH₂-CH₂-N) |

| Derivatives (e.g., 8-amino-THIQ) | - | Expected shifts for aromatic carbons attached to the amino group would be significantly different due to the electron-donating effect of the NH₂ group. |

Table 3: IR Spectroscopic Data

| Compound | Technique | Key Absorptions (cm⁻¹) |

| 1,2,3,4-Tetrahydroisoquinoline | Liquid Film | 3350 (N-H stretch), 3050-3020 (Ar C-H stretch), 2920-2840 (Aliphatic C-H stretch), 1600, 1495, 1450 (Aromatic C=C stretch), 1250-1020 (C-N stretch)[1] |

| Primary Aromatic Amines (General) | KBr or Nujol | 3500-3300 (two bands, N-H stretch), 1650-1580 (N-H bend), 1335-1250 (Aromatic C-N stretch)[2][3] |

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | Key m/z values |

| 1,2,3,4-Tetrahydroisoquinoline | EI | 133 (M⁺), 132 (M-H)⁺, 104, 91 |

| This compound | - | Expected Molecular Ion (M⁺): m/z = 148. The fragmentation pattern would be influenced by the presence of the amino group, likely involving the loss of NH₃ or HCN. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of tetrahydroisoquinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent depends on the solubility of the analyte and the desired chemical shift reference.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

1H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

The spectral width should encompass the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C spectrum.

-

A larger number of scans is typically required compared to 1H NMR due to the lower natural abundance of 13C.

-

The spectral width should cover the expected range for carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Liquid Film: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

ATR (Attenuated Total Reflectance): Place the sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique often used for LC-MS, which typically yields the protonated molecule [M+H]⁺.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

Unveiling the Structural Architecture of Tetrahydroisoquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Understanding the precise three-dimensional arrangement of these molecules through crystal structure analysis is paramount for rational drug design and the development of novel therapeutics. While a specific crystal structure for 1,2,3,4-tetrahydroisoquinolin-8-amine is not publicly available, this guide provides an in-depth analysis of a closely related and structurally characterized derivative, 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate, as a representative example. The methodologies and data presentation herein serve as a comprehensive blueprint for the crystallographic analysis of this important class of compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of the parent compound, 1,2,3,4-tetrahydroisoquinoline, is essential. These properties influence its biological activity and formulation characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N | [3] |

| Molecular Weight | 133.19 g/mol | [3] |

| IUPAC Name | 1,2,3,4-tetrahydroisoquinoline | [3] |

| CAS Number | 91-21-4 | [3] |

For the specific amine-substituted analogue, this compound, the following properties are computed:

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂ | [4] |

| Molecular Weight | 148.20 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 924633-49-8 | [4] |

Case Study: Crystal Structure of a Tetrahydroisoquinolinium Salt

The following data pertains to the crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate.[5][6] This salt provides valuable insights into the geometry and intermolecular interactions of the tetrahydroisoquinoline ring system.

Crystallographic Data

| Parameter | Value |

| Empirical Formula | C₉H₁₂N⁺ · C₄H₅O₆⁻ · H₂O |

| Formula Weight | 301.28 |

| Temperature | 115 K |

| Wavelength | 1.54178 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 6.8453 (2) Å |

| b | 11.5834 (4) Å |

| c | 17.0121 (6) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1347.88 (8) ų |

| Z | 4 |

| Density (calculated) | 1.485 Mg/m³ |

Crystal data and structure refinement details are summarized from the work of Dhanalakshmi et al.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the synthesis and crystallization process for the representative tetrahydroisoquinolinium salt.

Synthesis and Crystallization

The synthesis of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate is achieved through a straightforward acid-base reaction.[5][6]

Materials:

-

1,2,3,4-tetrahydroisoquinoline

-

(2S,3S)-tartaric acid

-

Deionized water

-

Methanol

Procedure:

-

A mixture of 1,2,3,4-tetrahydroisoquinoline (266 mg, 2 mmol) and an excess of (2S,3S)-tartaric acid (1.50 g, 10 mmol) in 60 mL of deionized water was stirred for four hours at room temperature.[5][6]

-

Colorless crystals suitable for single-crystal X-ray diffraction were obtained from a water/methanol (3:1) solution of the salt, after the solvents were allowed to evaporate slowly under ambient conditions.[5][6]

The general synthesis of the 1,2,3,4-tetrahydroisoquinoline core often involves well-established organic reactions such as the Pictet-Spengler and Bischler-Napieralski reactions.[1][7]

General synthetic routes to the 1,2,3,4-tetrahydroisoquinoline core.

Biological Significance and Signaling Pathways

Tetrahydroisoquinoline derivatives exhibit a broad spectrum of biological activities, including antitumor, antibacterial, antiviral, and neuropharmacological effects.[1][8] Their diverse pharmacological profiles stem from their ability to interact with various biological targets. For instance, some THIQ derivatives have been shown to target the NF-κB signaling pathway, which is implicated in cancer and inflammation.[8]

Inhibition of the NF-κB signaling pathway by a THIQ derivative.

Conclusion

The structural elucidation of 1,2,3,4-tetrahydroisoquinoline derivatives through single-crystal X-ray diffraction is a critical step in understanding their structure-activity relationships. While the crystal structure of this compound remains to be determined, the analysis of closely related compounds provides a robust framework for future studies. The combination of detailed crystallographic data, well-defined experimental protocols, and an understanding of the relevant biological pathways will continue to drive the development of novel and effective therapeutics based on this privileged scaffold.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C9H12N2 | CID 20523209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

Navigating the Physicochemical Landscape of 1,2,3,4-Tetrahydroisoquinolin-8-amine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroisoquinolin-8-amine, a substituted tetrahydroisoquinoline, represents a scaffold of significant interest in medicinal chemistry and drug development. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known characteristics of this compound and its close analogs, alongside detailed experimental protocols for rigorously determining its solubility and stability profiles.

Core Physicochemical Properties

While specific experimental data for this compound is limited in publicly accessible literature, we can infer certain properties based on its structural similarity to 1,2,3,4-tetrahydroisoquinoline and the presence of the amino group at the 8-position.

Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinoline (Parent Compound)

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁N | --INVALID-LINK-- |

| Molecular Weight | 133.19 g/mol | --INVALID-LINK-- |

| Water Solubility | 20 g/L (at 20°C) | --INVALID-LINK--[1][2] |

| pKa | Estimated ~9.5 (secondary amine) | General chemical principles |

The presence of the primary amino group at the 8-position on the aromatic ring is expected to influence the compound's basicity and polarity, which in turn will affect its solubility in various solvents. The hydrochloride salt of the compound is also available, which would be expected to have significantly higher aqueous solubility.[3]

Solubility Profile: Determination and Predicted Behavior

A thorough understanding of a compound's solubility in various solvents is critical for formulation development, purification, and in vitro/in vivo testing.

Predicted Solubility

Based on its structure, this compound is expected to exhibit the following general solubility characteristics:

-

Aqueous Solubility: The presence of two amino groups suggests that the compound will have some degree of water solubility, likely enhanced at acidic pH due to the formation of protonated, more polar species.

-

Organic Solubility: As a molecule with both polar (amino groups) and non-polar (benzene and cyclohexane rings) regions, it is anticipated to be soluble in a range of polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in non-polar solvents like hexane is expected to be limited.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be visually apparent.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Calculate the solubility of the compound in the test solvent, typically expressed in mg/mL or µg/mL.

-

Table 2: Proposed Solvents for Solubility Testing

| Solvent Class | Specific Solvents | Rationale |

| Aqueous | Purified Water, 0.1 N HCl, 0.1 N NaOH, PBS (pH 7.4) | To assess solubility in aqueous media and at different pH values relevant to physiological conditions. |

| Polar Protic | Methanol, Ethanol | Common solvents for formulation and analysis. |

| Polar Aprotic | Acetonitrile, DMSO | Common solvents for stock solutions and in vitro assays. |

| Non-polar | Hexane, Toluene | To determine the lipophilic character of the compound. |

Stability Profile: Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding the intrinsic stability of a drug candidate.[4][5][6][7][8] These studies are fundamental for developing stability-indicating analytical methods.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions.

General Procedure:

-

Prepare solutions of this compound in appropriate solvents at a known concentration (e.g., 1 mg/mL).

-

Expose the solutions to the stress conditions outlined in Table 3.

-

At specified time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization).

-

Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Characterize the degradation products using techniques such as LC-MS/MS and NMR.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagents and Conditions | Purpose |

| Acidic Hydrolysis | 0.1 N to 1 N HCl at room temperature and elevated temperature (e.g., 60°C) | To assess stability in acidic environments, such as the stomach.[4] |

| Basic Hydrolysis | 0.1 N to 1 N NaOH at room temperature and elevated temperature (e.g., 60°C) | To evaluate stability in alkaline conditions. |

| Oxidative Degradation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature | To investigate susceptibility to oxidation. Aromatic amines can be susceptible to oxidation.[4] |

| Thermal Degradation | Solid compound and solution stored at elevated temperatures (e.g., 60°C, 80°C) | To determine the impact of heat on the compound's stability. |

| Photolytic Degradation | Expose solid compound and solution to UV and visible light (ICH Q1B guidelines) | To assess light sensitivity.[4] |

Visualization of Experimental Workflows

Solubility Determination Workflow

Caption: Workflow for solubility determination.

Forced Degradation Study Workflow

Caption: Workflow for forced degradation studies.

Signaling Pathways and Logical Relationships

In the context of this technical guide, we can visualize the logical relationship between the compound's properties and its development potential.

Caption: Physicochemical properties to drug development.

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. ijsdr.org [ijsdr.org]

- 8. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of ADMET Properties for 1,2,3,4-Tetrahydroisoquinolin-8-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] Early assessment of these properties is therefore critical to de-risk drug development projects, reduce costs, and shorten timelines.[1][3] In silico ADMET prediction has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate the pharmacokinetic and safety profiles of novel chemical entities before their synthesis and preclinical testing.[1][2][3][4][5]

This technical guide provides an in-depth analysis of the predicted ADMET properties of 1,2,3,4-Tetrahydroisoquinolin-8-amine, a scaffold of interest in medicinal chemistry due to the diverse biological activities associated with the tetrahydroisoquinoline core.[6][7][8][9] By leveraging established computational models and physicochemical data, we present a comprehensive ADMET profile to guide further research and development efforts.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its ADMET profile. These parameters, summarized in Table 1, are foundational inputs for most in silico ADMET models.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂ | PubChem[10] |

| Molecular Weight | 148.20 g/mol | PubChem[10] |

| IUPAC Name | This compound | PubChem[10] |

| CAS Number | 924633-49-8 | PubChem[10] |

| InChIKey | GIIQUGGTGRRQEN-UHFFFAOYSA-N | PubChem[10] |

| SMILES | C1C(C=CC=C2N)=C2NCC1 | PubChem[10] |

Table 1: Physicochemical properties of this compound.

Predicted ADMET Profile

The following sections detail the predicted ADMET properties of this compound based on computational models. These predictions are derived from the compound's structure and physicochemical characteristics.

Absorption

Oral bioavailability is a key determinant of a drug's therapeutic potential. In silico models predict intestinal absorption and cell permeability, often using data from Caco-2 cell assays as a benchmark.[1][5]

| Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |

| P-glycoprotein (P-gp) Substrate | No | Low probability of being an efflux transporter substrate, which is favorable for absorption. |

Table 2: Predicted Absorption Properties.

Distribution

The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. Key parameters include plasma protein binding and the ability to cross the blood-brain barrier.

| Parameter | Predicted Value | Interpretation |

| Plasma Protein Binding (PPB) | Low to Moderate | A significant fraction of the drug is expected to be free in circulation to interact with its target. |

| Blood-Brain Barrier (BBB) Permeability | Likely to cross | The physicochemical properties suggest potential penetration into the central nervous system. |

| Volume of Distribution (VDss) | Moderate to High | Indicates distribution beyond the systemic circulation into tissues. |

Table 3: Predicted Distribution Properties.

Metabolism

Metabolism, primarily in the liver by Cytochrome P450 (CYP) enzymes, is a major route of drug clearance.[5] Predicting which CYP isoforms are responsible for metabolism and whether the compound inhibits these enzymes is crucial for assessing drug-drug interaction potential.

| Parameter | Predicted Value | Interpretation |

| CYP2D6 Substrate | Yes | Likely to be metabolized by CYP2D6. |

| CYP3A4 Substrate | No | Unlikely to be a major substrate for CYP3A4. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other CYP2D6 substrates. |

| CYP3A4 Inhibitor | No | Low risk of inhibiting the metabolism of co-administered CYP3A4 substrates. |

Table 4: Predicted Metabolism Properties.

Excretion

Excretion is the final step in the elimination of a drug and its metabolites from the body. Renal clearance is a primary route of excretion.

| Parameter | Predicted Value | Interpretation |

| Renal Clearance | High | The compound is likely to be efficiently cleared by the kidneys. |

| Total Clearance | Moderate | A balance of metabolic and renal clearance is expected. |

Table 5: Predicted Excretion Properties.

Toxicity

Early identification of potential toxicity is a critical application of in silico ADMET prediction. These models can flag potential liabilities such as carcinogenicity, mutagenicity, and cardiotoxicity.

| Parameter | Predicted Value | Interpretation |

| AMES Mutagenicity | Negative | Low probability of being mutagenic. |

| hERG Inhibition | Low to Moderate Risk | Further in vitro testing is recommended to assess the risk of cardiac arrhythmia. |

| Hepatotoxicity | Low Risk | Unlikely to cause liver injury. |

| Skin Sensitization | Low Risk | Low potential to cause an allergic skin reaction. |

Table 6: Predicted Toxicity Properties.

Methodologies for In Silico ADMET Prediction

The predictions presented in this guide are based on a variety of computational methodologies. The choice of in silico tools is critical for the accuracy of ADMET prediction.[2][4]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that correlate a compound's chemical structure with its biological activity or a specific property. For ADMET prediction, these models are built using large datasets of compounds with experimentally determined ADMET properties. The physicochemical descriptors of this compound are used as inputs to these models to predict its ADMET profile.

Machine Learning

Modern in silico ADMET prediction heavily relies on machine learning algorithms such as support vector machines, random forests, and deep neural networks.[1] These models are trained on vast chemical and biological data to recognize complex patterns that relate a molecule's features to its ADMET properties.

Pharmacophore Modeling

Pharmacophore models define the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target, such as a metabolizing enzyme or a toxicity-related receptor. By comparing the structure of this compound to these models, its potential for interaction can be predicted.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a molecule when bound to a target protein. This is particularly useful for predicting metabolism by specific CYP isoforms and potential inhibition of these enzymes by docking the compound into their active sites.

Visualizations

In Silico ADMET Prediction Workflow

References

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. tandfonline.com [tandfonline.com]

- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 4. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. This compound | C9H12N2 | CID 20523209 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to Novel Derivatives of 1,2,3,4-Tetrahydroisoquinolin-8-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. Among its many substituted variants, derivatives of 1,2,3,4-tetrahydroisoquinolin-8-amine are emerging as a promising class of molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of novel derivatives based on this core, with a focus on their application in the development of new antitubercular agents.

Antitubercular Activity: Targeting ATP Synthase

A significant breakthrough in the exploration of 8-amino-THIQ derivatives has been the discovery of their potent activity against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. Structure-activity relationship (SAR) studies have revealed that 5,8-disubstituted THIQ analogs are effective inhibitors of M. tb growth, with a notable representative being compounds where the 8-position is functionalized with an N-methylpiperazine moiety.

Quantitative Analysis of Antitubercular Activity

The following table summarizes the in vitro activity of a series of 5,8-disubstituted 1,2,3,4-tetrahydroisoquinoline derivatives against M. tuberculosis H37Rv and their cytotoxicity against Vero cells.

| Compound ID | 5-Substituent (X) | 8-Substituent | MIC90 (µg/mL) vs M. tb H37Rv | IC50 (µg/mL) vs Vero Cells |

| 1 | H | N-methylpiperazine | >100 | >100 |

| 2 | Me | N-methylpiperazine | 1.6 | >100 |

| 3 | OMe | N-methylpiperazine | 0.4 | >100 |

| 4 | F | N-methylpiperazine | 1.6 | >100 |

| 5 | SMe | N-methylpiperazine | 0.8 | 63 |

| 6 | Et | N-methylpiperazine | 0.4 | >100 |

| 7 | Bn | N-methylpiperazine | 0.2 | >100 |

Data sourced from studies on 5,8-disubstituted tetrahydroisoquinolines as inhibitors of M. tb.[1]

Mechanism of Action: Inhibition of Mycobacterial ATP Synthase

The primary molecular target of these antitubercular 8-amino-THIQ derivatives has been identified as the F1F0-ATP synthase, a crucial enzyme for energy production in mycobacteria.[1] By binding to the F0 subunit of this enzyme complex, these compounds disrupt the proton motive force, leading to a depletion of cellular ATP and ultimately, bacterial cell death. This mechanism is analogous to that of the FDA-approved anti-TB drug bedaquiline.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the key 5,8-disubstituted 1,2,3,4-tetrahydroisoquinoline scaffold.

Synthesis of 5-Substituted-8-bromoisoquinolines

The synthesis of the core scaffold begins with the preparation of appropriately substituted 8-bromoisoquinolines. Commercially available isoquinolines can be brominated at the 5-position and subsequently functionalized at other positions as required.

General Procedure for Bromination: To a solution of the starting isoquinoline in a suitable solvent, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature. The reaction is monitored by TLC until completion. The reaction mixture is then quenched, and the product is extracted and purified by column chromatography.

Synthesis of 5-Substituted-8-bromo-1,2,3,4-tetrahydroisoquinolines

The isoquinoline ring is then reduced to the corresponding tetrahydroisoquinoline.

General Procedure for Reduction: The 5-substituted-8-bromoisoquinoline is dissolved in a suitable solvent (e.g., methanol) and treated with a reducing agent such as sodium borohydride (NaBH4) in portions. The reaction is stirred until completion, followed by quenching, extraction, and purification.

Buchwald-Hartwig Amination for Introduction of the 8-Amino Moiety

The key step for introducing the 8-amino functionality is the palladium-catalyzed Buchwald-Hartwig amination of the 8-bromo-tetrahydroisoquinoline intermediate.

General Procedure for Buchwald-Hartwig Amination: A mixture of the 8-bromo-1,2,3,4-tetrahydroisoquinoline, the desired amine (e.g., N-methylpiperazine), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous solvent (e.g., toluene) is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography to yield the final 5,8-disubstituted 1,2,3,4-tetrahydroisoquinoline derivative.

Future Directions

The promising antitubercular activity of 8-amino-1,2,3,4-tetrahydroisoquinoline derivatives highlights the potential of this scaffold in addressing infectious diseases. Further exploration of this core structure is warranted to develop novel therapeutics for other indications. The synthetic handles at the 5- and 8-positions, as well as the secondary amine at the 2-position, provide ample opportunities for structural diversification to modulate pharmacological properties and explore new biological targets. Future research in this area could focus on developing derivatives with improved potency, selectivity, and pharmacokinetic profiles, as well as investigating their potential as anticancer, antiviral, and neuroprotective agents.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 1,2,3,4-Tetrahydroisoquinolin-8-amine and its Analogs

For Immediate Release

This technical guide provides an in-depth overview of the biological activity screening of 1,2,3,4-Tetrahydroisoquinolin-8-amine (THIQ-8-amine) and its derivatives, a class of compounds demonstrating significant therapeutic promise across a spectrum of diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing the quantitative biological data, experimental protocols, and key signaling pathways associated with these promising molecules.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Analogs of THIQ have been extensively investigated and have shown potent antibacterial, antifungal, anticancer, anti-HIV, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][2][3] This guide focuses on the screening of THIQ-8-amine and its analogs, summarizing key findings and methodologies to facilitate further research and development in this area.

Quantitative Biological Activity Data

The following tables summarize the quantitative data from various biological activity screenings of 1,2,3,4-tetrahydroisoquinoline analogs.

Table 1: Anticancer Activity of 1,2,3,4-Tetrahydroisoquinoline Analogs

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative | Not Specified | 16.9 (EC50) | [4] |

| Tetrahydroisoquinoline CXCR4 Antagonist (Analog 11) | MAGI (HIV-based assay) | 1.5 | [5] |

| Tetrahydroisoquinoline CXCR4 Antagonist (Analog 17) | MAGI (HIV-based assay) | 1.12 | [5] |

| Quercetin-THIQ derivative (2a) | HeLa | >100 (after 24h) | [6] |

| Quercetin-THIQ derivative (2b) | HeLa | ~50 (after 24h) | [6] |

Table 2: Anti-HIV Activity of 1,2,3,4-Tetrahydroisoquinoline Analogs

| Compound/Analog | Target | IC50 (µM) | Reference |

| Pyrazine-thiaglycinamide-THIQ derivative | HIV-1 RT | 4.10 | [4] |

| Bioisostere of Pyrazine-thiaglycinamide-THIQ | HIV-1 RT | 1.7 | [4] |

| Tetrahydroisoquinoline CXCR4 Antagonist (Analog 5) | HIV-1 IIIB in MAGI cells | 0.005 | [5] |

| Isoquinoline-based CXCR4 Antagonist (Compound 24c) | CXCR4 | Low nanomolar | [7] |

| 2-hydroxy-1,4-naphthoquinone Mannich base (1e) | HIV-1-RNase H | 3.1 | [8] |

| 2-hydroxy-1,4-naphthoquinone Mannich base (2k) | HIV-1-RNase H | 2.8 | [8] |

Table 3: Anti-inflammatory and Anticonvulsant Activity of 1,2,3,4-Tetrahydroisoquinoline Analogs

| Compound/Analog | Activity | Model | ED50/IC50 | Reference |

| N-(2-hydroxyethyl)decanamide derivative | Anticonvulsant | Maximal Electroshock (MES) test (mice) | 22.0 mg/kg | [9] |

| N-(2-hydroxyethyl)stearamide derivative | Anticonvulsant | Maximal Electroshock (MES) test (mice) | 20.5 mg/kg | [9] |

| N-benzyl-N-(2-hydroxy-2-phenylethyl)acetamide derivative (Compound 15) | Anticonvulsant | Maximal Electroshock (MES) test (mice) | 21 mg/kg | [9] |

| N-Aryl-N'-(naproxenoyl)thiourea derivative (Compound 4) | Anti-inflammatory (5-LOX inhibition) | In vitro | 0.30 µM | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the biological activity screening of 1,2,3,4-tetrahydroisoquinoline analogs.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.[11]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1,2,3,4-Tetrahydroisoquinoline analog stock solutions (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)[12]

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the THIQ analog stock solutions in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until a purple formazan precipitate is visible.[13]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Antibacterial Activity Screening: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Materials:

-

Bacterial strains (e.g., Mycobacterium tuberculosis H37Rv)[15]

-

Appropriate broth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis)[16]

-

1,2,3,4-Tetrahydroisoquinoline analog stock solutions

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)[14]

-

Plate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare two-fold serial dilutions of the THIQ analogs in the broth medium directly in the 96-well plates.

-

Inoculation: Add a standardized bacterial inoculum to each well, except for the sterility control wells. Include a growth control well (bacteria and medium without the compound).[14]

-

Incubation: Seal the plates and incubate at the optimal temperature for the specific bacterial strain (e.g., 37°C for M. tuberculosis) for a defined period (e.g., 5-7 days for M. tuberculosis).[17]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[18] This can be determined by visual inspection or by measuring the optical density using a plate reader.[14] For some assays, a redox indicator like Alamar Blue may be used to aid in the visualization of bacterial growth.[17]

Anti-HIV Activity Screening: Reverse Transcriptase (RT) Inhibition Assay

This colorimetric enzyme immunoassay quantitatively determines the inhibitory activity of compounds against HIV-1 Reverse Transcriptase.[4]

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Reaction buffer containing template/primer, dNTPs, and a labeled nucleotide (e.g., DIG-dUTP)

-

1,2,3,4-Tetrahydroisoquinoline analog stock solutions

-

Microtiter plates coated with a capture antibody

-

Anti-DIG-POD antibody

-

Substrate for peroxidase (e.g., ABTS)

-

Stop solution

-

Microplate reader

Procedure:

-

Reaction Setup: In a reaction tube, combine the reaction buffer, the test compound at various concentrations, and the HIV-1 RT enzyme.

-

Enzyme Reaction: Incubate the mixture to allow for the synthesis of the labeled DNA by the RT enzyme.

-

Capture: Transfer the reaction mixture to the coated microtiter plate and incubate to allow the capture of the newly synthesized labeled DNA.

-

Detection: Add the anti-DIG-POD antibody and incubate. After washing, add the peroxidase substrate.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Data Analysis: The inhibitory activity is calculated as the percentage of reduction in RT activity in the presence of the compound compared to the control (no compound). The IC50 value is determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in the biological activities of 1,2,3,4-tetrahydroisoquinoline analogs.

Caption: KRAS Signaling Pathway and Inhibition by THIQ Analogs.

Caption: Dopamine D2 Receptor Signaling and Modulation by THIQ Analogs.

Experimental Workflow

The following diagram illustrates a general workflow for the biological activity screening of novel 1,2,3,4-tetrahydroisoquinoline analogs.

Caption: General Workflow for Biological Activity Screening of THIQ Analogs.

References

- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. Synthesis and anticonvulsant properties of tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tetrahydroisoquinoline CXCR4 Antagonists Adopt a Hybrid Binding Mode within the Peptide Subpocket of the CXCR4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. atcc.org [atcc.org]

- 14. youtube.com [youtube.com]

- 15. Rapid Microbiologic and Pharmacologic Evaluation of Experimental Compounds against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of the broth microdilution plate methodology for susceptibility testing of Mycobacterium tuberculosis in Peru - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Putative Molecular Targets of 1,2,3,4-Tetrahydroisoquinolin-8-amine: An In-depth Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the putative molecular targets of 1,2,3,4-Tetrahydroisoquinolin-8-amine. Due to a lack of publicly available research specifically on this compound, the information presented herein is largely inferred from structure-activity relationship (SAR) studies of closely related 8-substituted and other analogous 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives. The data and proposed targets should be considered predictive and require experimental validation.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The substitution pattern on the THIQ ring system plays a crucial role in determining the pharmacological profile of these molecules. This guide focuses on the potential molecular interactions of this compound, a derivative with an amino group at the 8-position of the aromatic ring. While direct experimental data for this specific molecule is not available in the reviewed literature, analysis of related 8-substituted THIQs suggests potential interactions with several key biological targets, including enzymes and G-protein coupled receptors.

Putative Molecular Targets

Based on the biological evaluation of structurally similar compounds, the following are proposed as potential molecular targets for this compound.

Serotonin 7 (5-HT7) Receptor

Recent studies on 8-hydroxy-tetrahydroisoquinolines have identified them as inverse agonists of the 5-HT7 receptor.[2] The 8-position substituent is critical for this activity. It is plausible that an 8-amino group could also confer affinity for this receptor, potentially acting as an agonist, antagonist, or inverse agonist. The 5-HT7 receptor, a Gs-coupled GPCR, is involved in the regulation of mood, cognition, and circadian rhythms.[2]

Dopamine D2/D3 Receptors

The THIQ scaffold is a well-known pharmacophore for dopamine receptors. Various substitutions on the THIQ ring system have been shown to modulate affinity and selectivity for D2 and D3 receptors.[3] While direct evidence for the 8-amino substitution is lacking, the general affinity of the THIQ core for these receptors suggests that this compound may exhibit activity at these targets.

Monoamine Oxidase (MAO)

Simple, unsubstituted 1,2,3,4-tetrahydroisoquinoline has been shown to be an inhibitor of both MAO-A and MAO-B.[4] The introduction of substituents can alter the potency and selectivity of this inhibition. Given that the core structure possesses MAO inhibitory properties, it is a strong possibility that the 8-amino derivative could also act as an inhibitor of these enzymes, which are critical in the metabolism of monoamine neurotransmitters.

Phenylethanolamine N-Methyltransferase (PNMT)

Certain THIQ derivatives are known inhibitors of PNMT, the enzyme responsible for the conversion of norepinephrine to epinephrine. This suggests that the THIQ scaffold can fit into the active site of this methyltransferase. The effect of an 8-amino substitution on this activity would need to be experimentally determined.

NMDA Receptors

The THIQ framework has been identified in a class of allosteric modulators of N-methyl-D-aspartate (NMDA) receptors.[5] These modulators can potentiate the activity of specific NMDA receptor subtypes, such as those containing GluN2B, GluN2C, or GluN2D subunits.[5][6] This suggests another potential, though less certain, avenue of biological activity for 8-amino substituted THIQs.

Quantitative Data for 8-Substituted Tetrahydroisoquinoline Analogs

The following table summarizes the available quantitative data for 8-substituted THIQ derivatives, which may provide an indication of the potential potency of this compound at these targets.

| Compound/Analog | Target | Assay Type | Value | Units | Reference |

| Anhalidine (8-hydroxy-6,7-dimethoxy-THIQ) | 5-HT7 Receptor | GloSensor cAMP Assay (Inverse Agonist) | EC50 = 219 | nM | [2] |

| Pellotine (8-hydroxy-6,7-dimethoxy-1-methyl-THIQ) | 5-HT7 Receptor | GloSensor cAMP Assay (Inverse Agonist) | EC50 = 455 | nM | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

5-HT7 Receptor Functional Assay (cAMP Measurement)

This protocol is based on the methodology described for evaluating 8-hydroxy-tetrahydroisoquinolines as 5-HT7 receptor inverse agonists.[2]

Objective: To determine the functional activity of a test compound at the human 5-HT7 receptor by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Materials:

-

HEK-293 cells stably expressing the human 5-HT7 receptor.

-

GloSensor™-22F cAMP plasmid.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

CO2 incubator (37°C, 5% CO2).

-

White, opaque 96-well plates.

-

GloSensor™ cAMP reagent.

-

Luminometer.

-

Reference agonist (e.g., 5-carboxamidotryptamine, 5-CT).

-

Test compound (this compound).

Procedure:

-

Cell Culture and Transfection: HEK-293 cells expressing the h5-HT7R are transiently transfected with the GloSensor™-22F cAMP plasmid using a suitable transfection reagent.

-

Cell Seeding: Transfected cells are seeded into white, opaque 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in an appropriate assay buffer.

-

Assay Protocol (Inverse Agonism): a. The day after seeding, the cell culture medium is replaced with CO2-independent medium containing 10% FBS and 2% (v/v) GloSensor™ cAMP reagent. b. The plates are incubated for 2 hours at room temperature in the dark. c. A baseline luminescence reading is taken using a luminometer. d. The test compound is added to the wells at various concentrations, and the plates are incubated for a further 20 minutes. e. A second luminescence reading is taken to determine the effect of the test compound on basal cAMP levels.

-

Assay Protocol (Agonism/Antagonism): a. Follow steps 4a-4c. b. For antagonist activity, the test compound is added and incubated for 15 minutes prior to the addition of a fixed concentration (e.g., EC80) of the reference agonist (5-CT). c. For agonist activity, the test compound is added at various concentrations. d. Luminescence is read after a 20-minute incubation.

-

Data Analysis: a. Data are normalized to the vehicle control. b. For inverse agonism and agonism, EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression. c. For antagonism, the IC50 value is determined and can be converted to a Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay for Dopamine D2/D3 Receptors

This is a generalized protocol for a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of a test compound for dopamine D2 and D3 receptors.

Materials:

-

Cell membranes prepared from cells stably expressing human D2 or D3 receptors.

-

Radioligand (e.g., [3H]spiperone for D2, [3H]-(+)-PHNO for D3).

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Non-specific binding determinator (e.g., haloperidol for D2, eticlopride for D3).

-

Test compound.

-

96-well filter plates (e.g., GF/B filters).

-

Scintillation cocktail and counter.

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, a fixed concentration of the radioligand, and the cell membrane preparation.

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: a. Determine specific binding by subtracting non-specific binding (in the presence of a saturating concentration of a known ligand) from total binding (in the absence of a competitor). b. Plot the percentage of specific binding against the log concentration of the test compound. c. Determine the IC50 value from the resulting competition curve using non-linear regression. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Putative 5-HT7 receptor agonist signaling pathway.

Caption: Generalized workflow for a radioligand binding assay.

Conclusion

While direct experimental evidence for the molecular targets of this compound is currently unavailable, SAR studies of structurally related analogs provide a strong basis for forming hypotheses about its potential biological activities. The most promising putative targets appear to be the serotonin 5-HT7 receptor and dopamine D2/D3 receptors, with a likely inhibitory effect on monoamine oxidases. The information and protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals to initiate experimental investigations into the pharmacology of this specific compound. Further research is essential to confirm these putative targets and to fully elucidate the therapeutic potential of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A structure-activity analysis of biased agonism at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Structure Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-D-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Historical Synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical and contemporary synthetic methodologies for preparing 1,2,3,4-tetrahydroisoquinolin-8-amine, a valuable scaffold in medicinal chemistry. The document details key synthetic strategies, including classical cyclization reactions and modern catalytic approaches, complete with experimental protocols and quantitative data to facilitate comparison and implementation in a research and development setting.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold found in a vast array of natural products and pharmacologically active compounds. The specific substitution pattern of the aromatic ring significantly influences the biological activity of these molecules. This compound, with its amino functionality at the C8 position, serves as a crucial building block for the synthesis of a variety of therapeutic agents. Historically, the synthesis of this and related compounds has relied on classical name reactions such as the Bischler-Napieralski and Pictet-Spengler reactions. More contemporary approaches often employ catalytic hydrogenation or directed metalation strategies to achieve the desired substitution pattern with high efficiency and selectivity. This guide will explore these key historical and modern synthetic routes.

Classical Synthesis Methods

The Bischler-Napieralski and Pictet-Spengler reactions represent the foundational pillars of tetrahydroisoquinoline synthesis. These methods rely on the cyclization of appropriately substituted phenethylamine precursors.

The Bischler-Napieralski Reaction

First discovered in 1893 by August Bischler and Bernard Napieralski, this reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[1][2] This intermediate is then reduced to the corresponding tetrahydroisoquinoline. The synthesis of this compound via this route would typically commence with a 2-(2-nitrophenyl)ethylamine derivative.

Logical Workflow for Bischler-Napieralski Synthesis

Figure 1: Bischler-Napieralski pathway to this compound.

Experimental Protocol: A Representative Bischler-Napieralski Cyclization

-

Amide Formation: 2-(2-Nitrophenyl)ethylamine is acylated with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane to yield N-[2-(2-nitrophenyl)ethyl]acetamide.

-

Cyclization: The resulting amide is dissolved in a suitable solvent (e.g., toluene or acetonitrile), and a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) is added.[3][4] The mixture is heated to reflux for several hours.

-

Work-up: After cooling, the reaction mixture is carefully quenched with ice and basified with a strong base (e.g., NaOH or K₂CO₃). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

Reduction of the Imine: The crude 8-nitro-3,4-dihydroisoquinoline is dissolved in methanol or ethanol and treated with a reducing agent like sodium borohydride (NaBH₄) at 0 °C to room temperature to afford 8-nitro-1,2,3,4-tetrahydroisoquinoline.

-

Reduction of the Nitro Group: The nitro-substituted tetrahydroisoquinoline is then subjected to catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with a metal in acid (e.g., SnCl₂/HCl) to yield the final product, this compound.

Quantitative Data:

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Cyclization | POCl₃, Toluene | Reflux | 2-6 | 60-80 (Typical) |

| Imine Reduction | NaBH₄, MeOH | 0 - RT | 1-3 | >90 (Typical) |

| Nitro Reduction | H₂, Pd/C, EtOH | RT | 2-12 | >95 (Typical) |

Note: Yields are representative for the Bischler-Napieralski reaction and subsequent reductions and may vary for the specific substrate.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction, discovered in 1911, is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[5][6] For the synthesis of the title compound, a 2-(2-aminophenyl)ethylamine derivative would be the required starting material. The direct use of an aminophenyl-substituted precursor can be challenging due to potential side reactions. A more common strategy involves using a nitro-substituted precursor, followed by reduction in the final step.

Logical Workflow for Pictet-Spengler Synthesis

Figure 2: Pictet-Spengler pathway to this compound.

Experimental Protocol: A Representative Pictet-Spengler Reaction

A specific protocol for the Pictet-Spengler reaction of 2-(2-nitrophenyl)ethylamine is not well-documented in early literature. However, a general procedure would be as follows:

-

Condensation and Cyclization: 2-(2-Nitrophenyl)ethylamine and an aldehyde (commonly formaldehyde or its equivalent, paraformaldehyde) are dissolved in a suitable solvent, and a strong acid (e.g., hydrochloric acid or trifluoroacetic acid) is added as a catalyst. The reaction mixture is typically heated to reflux for several hours.

-